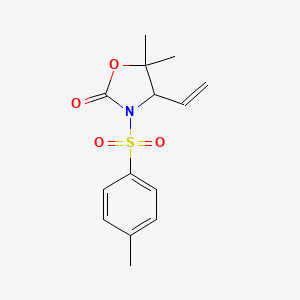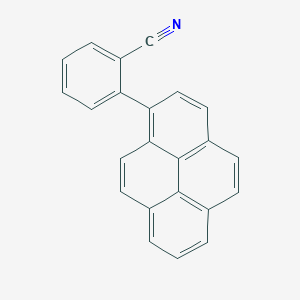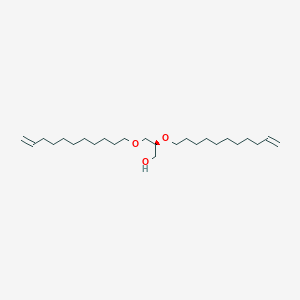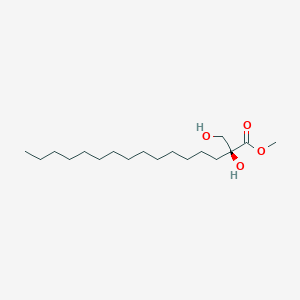
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-, also known as methyl 2-hydroxyhexadecanoate, is a chemical compound with the molecular formula C17H34O3 and a molecular weight of 286.45 g/mol . This compound is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a hydroxyl group and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
科学的研究の応用
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- involves its interaction with cellular membranes and enzymes. The hydroxyl and ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the additional hydroxymethyl group.
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains an additional hydroxymethyl group on the ester moiety.
Hexadecanoic acid, 2-hydroxy-2-methyl, methyl ester: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
189576-77-0 |
|---|---|
分子式 |
C18H36O4 |
分子量 |
316.5 g/mol |
IUPAC名 |
methyl (2S)-2-hydroxy-2-(hydroxymethyl)hexadecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21,16-19)17(20)22-2/h19,21H,3-16H2,1-2H3/t18-/m0/s1 |
InChIキー |
FARWSWJNPGEMPS-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@](CO)(C(=O)OC)O |
正規SMILES |
CCCCCCCCCCCCCCC(CO)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14260937.png)
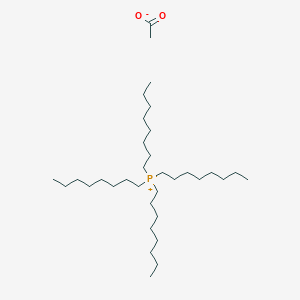
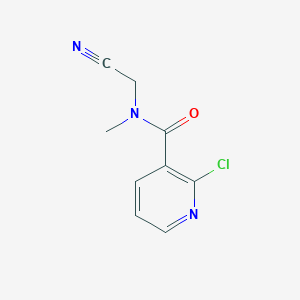
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)

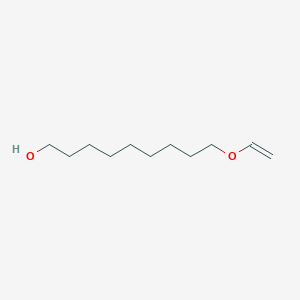
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
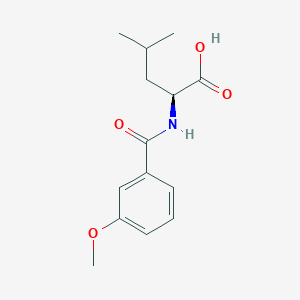
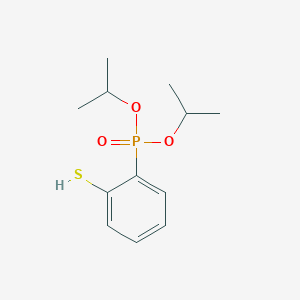
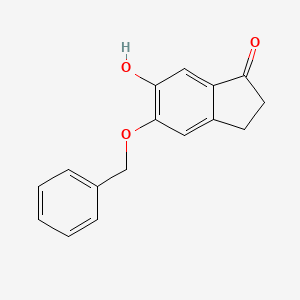
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
